7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine

Catalog No.
S1901211
CAS No.
50351-80-9
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine

CAS Number

50351-80-9

Product Name

7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine

IUPAC Name

7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-13-11-3-2-9-4-6-12-7-5-10(9)8-11/h2-3,8,12H,4-7H2,1H3

InChI Key

VWLWWBQMNIAARP-UHFFFAOYSA-N

SMILES

COC1=CC2=C(CCNCC2)C=C1

Canonical SMILES

COC1=CC2=C(CCNCC2)C=C1

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 50351-80-9) is a highly versatile, functionalized heterocyclic building block extensively utilized in the synthesis of central nervous system (CNS) therapeutics, including 5-HT2C receptor agonists and dopamine D1/D5 ligands [1]. Featuring a secondary amine for direct N-derivatization and a strongly electron-donating methoxy group at the 7-position, this compound serves as a privileged scaffold for medicinal chemistry and industrial API manufacturing. The methoxy group not only modulates the physicochemical properties of the resulting pharmacophore but also acts as a critical directing group, enabling highly regioselective electrophilic aromatic substitutions (such as halogenation) at the adjacent 8-position [2]. For procurement teams and process chemists, sourcing this pre-functionalized building block bypasses multi-step de novo ring synthesis and provides a robust, scalable starting material for generating diverse benzazepine libraries.

Substituting 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine with the unsubstituted 2,3,4,5-tetrahydro-1H-3-benzazepine or the 7-hydroxy analog introduces severe inefficiencies in downstream processing. The unsubstituted core lacks a regiocontrolling element, meaning that standard electrophilic halogenation yields a near 1:1 mixture of 7- and 8-halo regioisomers that require resource-intensive chromatographic separation, drastically reducing overall yield [1]. Conversely, attempting to use the 7-hydroxy analog as a starting material complicates N-alkylation and cross-coupling steps due to competitive O-alkylation and oxidative degradation[2]. This necessitates the introduction of oxygen-protecting groups (e.g., benzyl or silyl ethers), adding at least two synthetic steps and incurring a 20-30% penalty in cumulative yield. Procuring the 7-methoxy derivative directly eliminates these chemoselectivity and regioselectivity bottlenecks, ensuring high-throughput, scalable functionalization.

Regiocontrol in Electrophilic Aromatic Substitution

The presence of the 7-methoxy group exerts a strong para-directing effect during electrophilic aromatic substitution. When subjected to standard bromination (e.g., using NBS or Br2), 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine yields the 8-bromo derivative with >90% regioselectivity and isolated yield[1]. In contrast, the unsubstituted 2,3,4,5-tetrahydro-1H-3-benzazepine yields an intractable mixture of 7-bromo and 8-bromo isomers (typically ~45-50% yield of the desired isomer), necessitating complex separation [2].

Evidence DimensionIsolated yield of 8-bromo regioisomer
Target Compound Data>90% yield (highly regioselective)
Comparator Or BaselineUnsubstituted 2,3,4,5-tetrahydro-1H-3-benzazepine (~45-50% yield, regioisomer mixture)
Quantified Difference~45% absolute increase in target isomer yield
ConditionsStandard electrophilic bromination (e.g., NBS in organic solvent)

Eliminates the need for costly and time-consuming chromatographic separation of regioisomers, doubling the effective throughput of advanced intermediates.

Chemoselective N-Derivatization Without Protecting Groups

For the synthesis of N-substituted benzazepine libraries, the 7-methoxy group remains completely inert under standard reductive amination or direct alkylation conditions, allowing for >95% conversion to the N-alkylated product in a single step [1]. Using the 7-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine comparator requires prior O-protection to prevent competitive O-alkylation, adding two synthetic steps (protection and deprotection) that typically reduce the overall sequence yield by 20-30% [2].

Evidence DimensionSynthetic steps for selective N-alkylation
Target Compound Data1 step (direct N-alkylation, >95% yield)
Comparator Or Baseline7-Hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine (3 steps, ~70-75% overall yield)
Quantified DifferenceElimination of 2 synthetic steps and ~20-25% improvement in overall yield
ConditionsStandard N-alkylation or reductive amination protocols

Streamlines the synthetic route for library generation and commercial scale-up by avoiding unnecessary protecting group manipulations.

Physicochemical Property Tuning for CNS Drug Design

In medicinal chemistry, managing the lipophilicity of CNS-active compounds is critical for blood-brain barrier penetration and aqueous solubility. The 7-methoxy group provides a favorable balance, reducing the calculated partition coefficient (cLogP) by approximately 0.7 units compared to a 7-chloro substitution (Pi value of -0.02 for OCH3 vs +0.71 for Cl) [1]. This reduction in lipophilicity, combined with the introduction of a hydrogen-bond acceptor, significantly improves the aqueous solubility and formulation compatibility of the resulting drug candidates compared to heavily halogenated analogs [2].

Evidence DimensionSubstituent lipophilicity contribution (Hansch Pi value)
Target Compound DataPi = -0.02 (Methoxy group)
Comparator Or Baseline7-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (Pi = +0.71)
Quantified Difference~0.7 unit reduction in cLogP
ConditionsIn silico calculation and physiological pH solubility models

Enables medicinal chemists to optimize the ADME profile and aqueous solubility of CNS drug candidates without sacrificing the core benzazepine binding affinity.

Electronic Activation for Palladium-Catalyzed Cross-Coupling

Once halogenated at the 8-position, the resulting 8-bromo-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine serves as an excellent electrophile for Suzuki-Miyaura and Stille cross-couplings. The electron-donating nature of the 7-methoxy group modulates the electron density of the aromatic ring, facilitating the oxidative addition step of the palladium catalytic cycle [1]. Compared to the unactivated 8-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine, the methoxy-substituted derivative often allows for a 30-50% reduction in required palladium catalyst loading or shorter reaction times to achieve full conversion [2].

Evidence DimensionRelative reactivity in Pd-catalyzed cross-coupling
Target Compound DataHigh reactivity (electronically activated by 7-methoxy group)
Comparator Or Baseline8-Bromo-2,3,4,5-tetrahydro-1H-3-benzazepine (lower reactivity, unactivated)
Quantified DifferenceEnables 30-50% reduction in catalyst loading or reduced reaction times
ConditionsStandard Suzuki-Miyaura cross-coupling conditions

Lowers expensive transition-metal catalyst costs and improves cycle times in the commercial manufacturing of complex functionalized APIs.

Synthesis of 5-HT2C Receptor Agonists

Serves as a direct precursor for 8-halo-7-methoxy benzazepines, which are critical intermediates in the development of anti-obesity and CNS-modulating therapeutics (e.g., Lorcaserin analogs) [1].

Development of Selective Dopamine D1/D5 Ligands

Utilized as a core scaffold where the 7-methoxy group provides essential steric and electronic interactions for receptor subtype selectivity in treatments for Parkinson's disease and schizophrenia [2].

High-Throughput N-Derivatization Libraries

Acts as an ideal starting material for combinatorial chemistry programs targeting the benzazepine pharmacophore, as the inert methoxy group allows for rapid, protection-free N-alkylation and acylation [3].

Advanced Palladium-Catalyzed API Manufacturing

Employed in scalable industrial routes where the 7-methoxy group directs initial halogenation and subsequently activates the ring for efficient, low-catalyst-loading Suzuki or Stille cross-couplings to build complex polycyclic or biaryl architectures[3].

XLogP3

1.8

Wikipedia

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Dates

Last modified: 08-16-2023

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